3-((2-Aminophenyl)thio)-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-((2-Aminophenyl)thio)-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C9H10F3NOS. It is characterized by the presence of an aminophenyl group, a sulfanyl group, and a trifluoropropanol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminophenyl)thio)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2-aminothiophenol with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((2-Aminophenyl)thio)-1,1,1-trifluoropropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoropropanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can result in the formation of various substituted derivatives .
Scientific Research Applications
3-((2-Aminophenyl)thio)-1,1,1-trifluoropropan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-((2-Aminophenyl)thio)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The trifluoropropanol moiety may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler compound with similar trifluoropropanol moiety but lacking the aminophenyl and sulfanyl groups.
2-Aminothiophenol: Contains the aminophenyl and sulfanyl groups but lacks the trifluoropropanol moiety.
Uniqueness
3-((2-Aminophenyl)thio)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H10F3NOS |
---|---|
Molecular Weight |
237.24 g/mol |
IUPAC Name |
3-(2-aminophenyl)sulfanyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H10F3NOS/c10-9(11,12)8(14)5-15-7-4-2-1-3-6(7)13/h1-4,8,14H,5,13H2 |
InChI Key |
AAOGCBBNMYTQGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(C(F)(F)F)O |
Origin of Product |
United States |
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